Cas no 56096-89-0 (4-Fluoro-2-iodobenzoic acid)

4-Fluoro-2-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-2-iodobenzoic acid
- Benzoic acid, 4-fluoro-2-iodo-
- J-515335
- 4-Fluoro-2-Iodobenzoicacid
- NCGC00338400-01
- AB01331058-02
- EN300-39483
- 4-Fluoro-2-iodobenzoic acid, 97%
- 3-CHLORO-4-[2-(4-CHLOROPHENYL)HYDRAZONO]-2-(4-METHOXYPHENOXY)BUT-2-ENOICACID
- FT-0649051
- Benzoic acid, 4-fluoroiodo-
- MFCD04108278
- SCHEMBL1588995
- 2-Iodo-4-fluorobenzoic acid
- DTXSID70501170
- Z239685232
- DUKFTVLJAXWGPI-UHFFFAOYSA-N
- AC-3965
- AKOS000140853
- 4-Fluoro-2-iodo-benzoic acid
- SY047057
- CK1080
- PS-7327
- A1736
- AM61595
- 56096-89-0
- CS-W014051
-
- MDL: MFCD04108278
- インチ: InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- InChIKey: DUKFTVLJAXWGPI-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1F)I)C(=O)O
計算された属性
- せいみつぶんしりょう: 265.92400
- どういたいしつりょう: 265.92401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- ゆうかいてん: 143-147 °C
- ふってん: 309.3℃ at 760 mmHg
- PSA: 37.30000
- LogP: 2.12850
- かんど: Light Sensitive
4-Fluoro-2-iodobenzoic acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
- 警告文: P261,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38
- セキュリティの説明: S26; S36/37; S45
-
危険物標識:
- セキュリティ用語:S26-S36/37-S45
- 危険レベル:6.1
- リスク用語:R25
4-Fluoro-2-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-25g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 98% | 25g |
¥241.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-500g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 98% | 500g |
¥3726.00 | 2024-05-08 | |
Chemenu | CM157863-100g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 95%+ | 100g |
$236 | 2022-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0616-1G |
4-fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 1g |
¥ 244.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26510-25g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 25g |
¥170.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0616-5G |
4-fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 5g |
¥ 745.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-1g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 98% | 1g |
¥43 | 2023-04-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120989-1g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 1g |
¥70.90 | 2023-09-02 | |
Alichem | A013033252-250mg |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 250mg |
$504.00 | 2023-09-01 | |
TRC | F591998-250mg |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 250mg |
$ 58.00 | 2023-04-15 |
4-Fluoro-2-iodobenzoic acid 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4-Fluoro-2-iodobenzoic acidに関する追加情報
4-Fluoro-2-Iodobenzoic Acid: A Comprehensive Overview
4-Fluoro-2-Iodobenzoic Acid, also known by its CAS number 56096-89-0, is a significant compound in the field of organic chemistry. This compound is a derivative of benzoic acid, featuring a fluoro group at the para position and an iodine atom at the ortho position. Its unique structure makes it highly valuable in various applications, particularly in drug discovery and chemical synthesis.
The synthesis of 4-fluoro-2-iodobenzoic acid involves a series of carefully designed reactions. One common approach is through electrophilic aromatic substitution, where the fluoro and iodine groups are introduced at specific positions on the benzene ring. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses, making the compound more accessible for research and industrial use.
In terms of physical properties, 4-fluoro-2-iodobenzoic acid exhibits a melting point of approximately 185°C and is sparingly soluble in water. Its solubility increases significantly in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which facilitates its use in various chemical reactions. The compound's stability under different conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.
The applications of 4-fluoro-2-iobenzoic acid are vast and growing. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific receptor systems. For instance, recent studies have highlighted its role in developing inhibitors for kinase enzymes, which are crucial in cancer therapy. Additionally, its iodine substituent makes it an ideal substrate for radioisotope labeling, enabling its use in diagnostic imaging techniques.
In materials science, 4-fluoro-2-iobenzoic acid has found applications in the development of advanced polymers and coatings. Its ability to form stable bonds with other monomers contributes to the creation of materials with enhanced mechanical and thermal properties. Researchers have also explored its potential in creating stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH changes.
The latest research on 4-fluoro-2-iobenzoic acid has focused on its role in green chemistry. Scientists have developed novel catalytic systems that enable its synthesis using renewable resources, thereby reducing environmental impact. Furthermore, investigations into its biodegradation pathways have provided insights into its eco-friendly disposal methods, aligning with global sustainability goals.
In conclusion, 4-fluoro-2-iobenzoic acid, with its unique structural features and versatile applications, continues to be a focal point in chemical research. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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